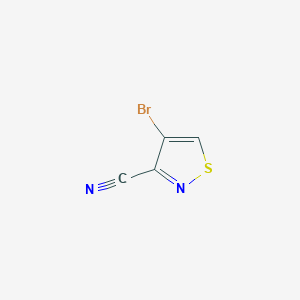

4-Bromoisothiazole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-3-2-8-7-4(3)1-6/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDLTPRSCJABOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 Bromoisothiazole 3 Carbonitrile

Reactivity of the Bromine Substituent at C-4

The bromine atom at the C-4 position of the isothiazole (B42339) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrile group and the isothiazole ring itself. This section details the primary transformation pathways involving the C-4 bromine.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic halides. wikipedia.orgpharmdguru.com In this type of reaction, a nucleophile displaces a halide on an aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In 4-bromoisothiazole-3-carbonitrile, the isothiazole ring and the C-3 cyano group make the ring system electrophilic and thus susceptible to nucleophilic attack.

However, studies on related dihaloisothiazoles, such as 3,5-dibromoisothiazole-4-carbonitrile, have shown that nucleophilic substitution occurs preferentially at the C-5 position. mdpi.com For example, the reaction with a sulfur nucleophile results in the displacement of the bromide at C-5, indicating that this position is more activated towards nucleophilic attack than the C-4 position. mdpi.com This suggests that while SNAr at the C-4 position is theoretically possible, it is kinetically less favorable compared to other positions on the isothiazole ring, particularly C-5.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. youtube.com These reactions, including the Suzuki, Stille, Sonogashira, and Negishi couplings, allow for the versatile functionalization of aryl halides.

The reactivity of haloisothiazoles in these reactions is highly dependent on the position of the halogen. Research on 3,5-dihaloisothiazole-4-carbonitriles has demonstrated that Suzuki couplings with arylboronic acids proceed with high regiospecificity at the C-5 position, leaving halogens at C-3 and C-4 unreacted under standard conditions. mdpi.comnih.gov This preferential reactivity at C-5 has also been observed in Stille and Sonogashira couplings. mdpi.com

While the C-4 position is generally less reactive than the C-5 position, cross-coupling at C-4 is not impossible. For other heterocyclic systems, such as 4-bromo-2-ketothiazoles, palladium-catalyzed borylation followed by Suzuki coupling at the C-4 position has been successfully achieved. nih.gov This indicates that with the appropriate choice of catalyst, ligands, and reaction conditions, the C-4 bromine of this compound could likely participate in various cross-coupling reactions.

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Haloisothiazoles

| Starting Material | Coupling Reaction | Reagent | Product | Position of Coupling | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloroisothiazole-4-carbonitrile (B127508) | Suzuki | Arylboronic acid | 3-Chloro-5-arylisothiazole-4-carbonitrile | C-5 | nih.gov |

| 3,5-Dibromoisothiazole-4-carbonitrile | Suzuki | Phenylboronic acid | 3-Bromo-5-phenylisothiazole-4-carbonitrile | C-5 | nih.gov |

| 3-Haloisothiazoles | Suzuki, Stille, Sonogashira | Various | Coupled products | C-3, C-5 | mdpi.com |

C-S Bond Formation via Bromine Displacement

The formation of a carbon-sulfur (C-S) bond can be accomplished by displacing the bromine atom with a sulfur-based nucleophile. This transformation can proceed through either a nucleophilic aromatic substitution mechanism or a palladium-catalyzed cross-coupling reaction. mdpi.comrsc.org

As with other nucleophilic attacks on the isothiazole ring, the displacement of a halogen by a sulfur nucleophile is often more facile at the C-5 position. For instance, the reaction of 3,5-dichloroisothiazole-4-carbonitrile with sodium sulfide (B99878) leads to the formation of 5,5′-thiobis(3-chloroisothiazole-4-carbonitrile), where the chlorine at the C-5 position is displaced. mdpi.comresearchgate.net A similar mechanism is proposed for the formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) from 3,5-dibromoisothiazole-4-carbonitrile. mdpi.com Direct C-S bond formation via displacement of the C-4 bromine is less commonly reported and would likely require specific catalytic conditions to overcome the lower reactivity of this position.

Reactivity of the Nitrile Group at C-3

The nitrile group at the C-3 position is a versatile functional handle, capable of undergoing a wide range of chemical transformations. Its strong polarization results in an electrophilic carbon atom, which is the site of initial attack in many of its reactions. openstax.org

Transformations to Carboxylic Acid Derivatives (e.g., Amides, Thioamides, Esters)

One of the most common and useful transformations of nitriles is their hydrolysis to carboxylic acids, which typically proceeds through an amide intermediate. openstax.orglibretexts.orglibretexts.org This reaction can be catalyzed by either acid or base.

Amide and Carboxylic Acid Formation: There is strong precedent for the conversion of cyanoisothiazoles to their corresponding amides and carboxylic acids. The hydration of related cyano-substituted isothiazoles to isothiazole-5-carboxamides has been achieved in high yield using concentrated sulfuric acid. mdpi.com These carboxamides can then undergo further hydrolysis to the corresponding carboxylic acids. mdpi.com This established pathway suggests a straightforward conversion of this compound to 4-bromoisothiazole-3-carboxamide (B1383901) and subsequently to 4-bromoisothiazole-3-carboxylic acid. bldpharm.com

Thioamide and Ester Formation: While specific examples for this compound are not detailed, general organic chemistry principles suggest other derivatives are accessible. Thioamides can be synthesized from nitriles through the addition of hydrogen sulfide, often with a base catalyst. Esters can be prepared from the nitrile via acid-catalyzed alcoholysis (the Pinner reaction), which proceeds through an imidate intermediate that is then hydrolyzed. Alternatively, the nitrile can first be hydrolyzed to the carboxylic acid, which is then esterified.

Table 2: Transformation of the Nitrile Group on Isothiazole Scaffolds

| Starting Material | Reagent(s) | Product | Transformation | Reference |

|---|---|---|---|---|

| Cyano-substituted isothiazoles | conc. H₂SO₄, H₂O | Isothiazole-5-carboxamides | Nitrile to Amide | mdpi.com |

| Isothiazole-5-carboxamides | H₂SO₄, NaNO₂, H₂O | Isothiazole-5-carboxylic Acids | Amide to Carboxylic Acid | mdpi.com |

| Ethanenitrile | H₂O, H⁺ or OH⁻ | Ethanoic acid | Nitrile to Carboxylic Acid | libretexts.org |

| Nitrile | LiAlH₄ | Primary Amine | Nitrile to Amine | openstax.orgchemistrysteps.com |

Cycloaddition and Cyclization Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component to react with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. numberanalytics.comclockss.org This reactivity is analogous to that of alkynes.

Nitriles can react with dipoles such as nitrile oxides, nitrile imines, and azides in [3+2] cycloaddition reactions to generate various heterocycles like oxadiazoles, thiadiazoles, or tetrazoles. clockss.org The electrophilic nature of the nitrile carbon makes it susceptible to attack by the nucleophilic terminus of the 1,3-dipole. openstax.org The specific conditions and the nature of the dipole determine the resulting heterocyclic system.

While general principles of nitrile reactivity in cycloadditions are well-established, numberanalytics.comyoutube.comlibretexts.org specific studies focusing on the participation of the nitrile group of this compound in such reactions are not widely documented. The electronic influence of the bromo-substituted isothiazole ring would undoubtedly play a role in the rate and regioselectivity of any such cycloaddition. Furthermore, computational studies have explored retro-[3+2]-cycloaddition reactions as potential thermal decomposition pathways for various nitrogen-containing heterocycles. nih.gov

Conversion to Tetrazole Derivatives

The conversion of a nitrile group to a tetrazole ring is a well-established transformation in medicinal chemistry, as the tetrazole can act as a bioisosteric replacement for a carboxylic acid group. This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide. While specific literature on the conversion of this compound to its corresponding tetrazole is not extensively detailed, the reaction can be inferred from general procedures for the synthesis of 5-substituted-1H-tetrazoles from aryl nitriles.

One common method involves the use of sodium azide in the presence of a Lewis acid, such as zinc chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF). For instance, the conversion of 4'-methylbiphenyl-2-carbonitrile to its tetrazole derivative has been achieved with zinc chloride and sodium azide in DMF at elevated temperatures. google.com A similar approach would likely be effective for this compound. The reaction of isothiazole 1,1-dioxides with sodium azide has also been reported, indicating the compatibility of the isothiazole core with azide reagents. medwinpublishers.com

The reaction proceeds via the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity. The azide anion then attacks the nitrile carbon, initiating the cyclization to form the tetrazole ring after protonation during workup.

Table 1: Representative Conditions for Tetrazole Formation from Aryl Nitriles

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4'-Methylbiphenyl-2-carbonitrile | ZnCl₂, NaN₃ | DMF | 110-120 | 15 | 94.0 | google.com |

| Acetonitrile | NaN₃, NH₄Cl | DMF | Reflux | ~10 | 92.5 | google.com |

| 2-Bromophenylacetonitrile | NaN₃, ZnCl₂ | DMF | Not specified | Not specified | 86.5 | google.com |

This table presents conditions for analogous reactions, suggesting a viable pathway for the conversion of this compound.

Synergistic Effects of Bromine and Nitrile on Ring Reactivity

Orthogonal Reactivity and Selective Functionalization

The presence of both a bromo and a cyano group on the isothiazole ring opens up possibilities for orthogonal reactivity, allowing for the selective functionalization of the molecule. Orthogonal reactivity refers to the ability to address one functional group or position in a molecule without affecting another, often under different reaction conditions.

In the case of this compound, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The nitrile group, on the other hand, can undergo transformations such as hydrolysis to a carboxylic acid, reduction to an amine, or as previously discussed, conversion to a tetrazole.

The conditions for these transformations are typically distinct, allowing for a stepwise functionalization strategy. For example, a palladium-catalyzed cross-coupling reaction could be performed on the C4-bromo position first, followed by the conversion of the C3-nitrile group to a tetrazole. This selective reactivity is crucial for the synthesis of complex, highly substituted isothiazole derivatives.

Influence on Ring Electrophilicity/Nucleophilicity

The positions on the isothiazole ring will have varying degrees of electrophilicity. The carbon atoms directly attached to the electronegative bromine and nitrile groups (C4 and C3, respectively), as well as the C5 position, are expected to be the most electrophilic centers. This is supported by the general reactivity patterns of halogenated and cyano-substituted heterocycles. A review on isothiazole chemistry indicates that nucleophilic attack often occurs at the carbon atoms bearing leaving groups, such as halogens. medwinpublishers.com

Conversely, the nucleophilicity of the isothiazole ring is diminished. The nitrogen and sulfur heteroatoms, which possess lone pairs of electrons, are the primary nucleophilic sites within the ring itself. However, their nucleophilicity is reduced by the presence of the adjacent electron-withdrawing substituents. Computational analyses, such as the calculation of frontier molecular orbital energies (HOMO-LUMO gap) and molecular electrostatic potential (MEP) maps, can provide a more quantitative understanding of the electrophilic and nucleophilic sites within the molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Table 2: Predicted Influence of Substituents on Isothiazole Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Bromine | C4 | Electron-withdrawing (inductive and resonance) | Increases overall electrophilicity, particularly at C4 and C5. |

| Nitrile | C3 | Strongly electron-withdrawing (inductive and resonance) | Significantly increases overall electrophilicity, particularly at C3 and adjacent atoms. |

This synergistic electron withdrawal by both substituents renders the this compound ring significantly electron-deficient, predisposing it to a range of nucleophilic substitution and addition reactions, while also setting the stage for selective, orthogonal transformations.

Derivatization Strategies for Advanced Chemical Manipulation of 4 Bromoisothiazole 3 Carbonitrile

Introduction of Auxiliary Functionalities for Subsequent Transformations

The bromo and cyano groups on the isothiazole (B42339) ring serve as reactive handles for introducing a wide array of auxiliary functionalities. These transformations are crucial for building molecular complexity and synthesizing novel derivatives with potentially new chemical or biological properties. The primary strategies would involve leveraging the bromo atom as a leaving group in cross-coupling and substitution reactions, and the chemical transformation of the nitrile group.

Key transformations for introducing new functional groups include:

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various alkyl, aryl, or alkynyl groups. This is a foundational strategy for expanding the molecular framework.

Nitrile Group Transformations: The cyano group is a versatile precursor to other important functionalities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide. Alternatively, it can be reduced to a primary amine. Each of these new groups (acid, amide, amine) offers a fresh point for further chemical elaboration, such as amide bond formation or further alkylation.

Nucleophilic Substitution: The bromine atom can potentially be displaced by strong nucleophiles to introduce sulfur, oxygen, or nitrogen-based functional groups.

The table below outlines potential derivatization strategies for introducing new chemical functionalities.

Table 1: Synthetic Derivatization Strategies for 4-Bromoisothiazole-3-carbonitrile

| Target Functional Group | Reaction Type | Reagent Class | Resulting Functionality | Purpose |

|---|---|---|---|---|

| Bromo | Suzuki Coupling | Organoboron compounds (e.g., arylboronic acids) | Aryl, Alkyl | C-C bond formation, molecular extension |

| Bromo | Stille Coupling | Organostannanes | Aryl, Alkyl, Vinyl | C-C bond formation |

| Bromo | Sonogashira Coupling | Terminal Alkynes | Alkynyl | C-C bond formation, introduction of linear scaffolds |

| Cyano | Hydrolysis | Strong Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid, Carboxamide | Introduction of polar, reactive groups |

Analytical Derivatization for Enhanced Characterization (Technique-Oriented)

Analytical derivatization aims to modify a target analyte to improve its detection and quantification by instrumental methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov For a molecule like this compound, derivatization can overcome issues related to volatility, thermal stability, or poor detector response. libretexts.org

Gas Chromatography (GC) Derivatization

For GC analysis, compounds must be sufficiently volatile and thermally stable. youtube.com While this compound may be amenable to GC, derivatization can improve its chromatographic behavior and significantly lower detection limits, especially with selective detectors. youtube.com

Purpose : To increase volatility, improve thermal stability, and enhance detector sensitivity. nih.govyoutube.com

Strategy : A key strategy involves targeting the nitrile group or utilizing the bromo substituent. Although the nitrile group is relatively stable, derivatization techniques that introduce heavier halogens can dramatically increase the response of an Electron Capture Detector (ECD). youtube.com Acylation is a common method where an active hydrogen is replaced with an acyl group; however, since this compound lacks active hydrogens, this specific approach would not be directly applicable unless the nitrile group is first transformed (e.g., reduced to an amine). youtube.com A more direct approach for this molecule would be to use a derivatizing agent that can react at the bromine site or one that enhances detectability without chemical modification of the analyte itself. For instance, alkylation reagents containing fluorine atoms, like pentafluorobenzyl bromide (PFB-Br), are used to derivatize compounds for highly sensitive analysis by GC-ECD. libretexts.org

High-Performance Liquid Chromatography (HPLC) Derivatization

In HPLC, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to an analyte that has low UV absorbance or does not fluoresce, thereby enhancing detection by UV-Vis or fluorescence detectors. nih.govlibretexts.org

Purpose : To improve detectability and selectivity by attaching a UV-absorbing or fluorescent moiety. libretexts.org

Strategy : The isothiazole ring provides some UV absorbance, but for trace-level analysis, sensitivity can be improved. The bromo-substituent is an ideal handle for attaching a fluorescent tag via a cross-coupling reaction. This pre-column derivatization would create a new molecule with identical retention behavior under reversed-phase conditions but with vastly improved detection limits.

The table below summarizes potential derivatization approaches for the enhanced analytical characterization of this compound.

Table 2: Analytical Derivatization Strategies for this compound

| Analytical Technique | Purpose of Derivatization | Potential Reagent Type | Target Site | Enhanced Detection Method |

|---|---|---|---|---|

| Gas Chromatography (GC) | Enhance sensitivity | Fluorinated Alkylating Agents (e.g., PFB-Br) | Whole Molecule (enhances ECD response) | Electron Capture Detector (ECD) |

| Gas Chromatography (GC) | Improve volatility/peak shape | Silylating Agents (if reactive sites are present) | N/A for this molecule unless transformed | Flame Ionization (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Add a fluorescent tag | Fluorescent Boronic Acids (via Suzuki Coupling) | Bromo group | Fluorescence Detector (FLD) |

Spectroscopic and Structural Characterization of 4 Bromoisothiazole 3 Carbonitrile

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-Bromoisothiazole-3-carbonitrile.

Infrared (IR) Spectroscopy: The IR spectrum of related isothiazole (B42339) compounds shows characteristic absorption bands. For instance, in a structurally similar compound, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), a medium intensity band corresponding to the nitrile (C≡N) stretch is observed at 2234 cm⁻¹. mdpi.com This provides a reference point for identifying the nitrile group in this compound. Generally, the isothiazole ring itself will exhibit a series of complex vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For compounds containing a thiazole (B1198619) ring, characteristic Raman bands can be observed. For example, the Raman spectrum of 4-bromothiazole (B1332970) shows distinct peaks that can be used for identification. nih.gov While specific Raman data for this compound is not detailed in the provided results, the technique is crucial for observing the symmetric stretching of the isothiazole ring and the carbon-bromine bond. nih.govresearchgate.netaps.org

Key Vibrational Frequencies for Related Structures:

| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity | Reference Compound |

| C≡N Stretch | FTIR | 2234 | Medium | 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) mdpi.com |

| C≡N Stretch | FTIR | 2232 | Medium | 3,5-dibromoisothiazole-4-carbonitrile mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, a single proton is attached to the isothiazole ring. In a related compound, 3-bromo-5-mercaptoisothiazole-4-carbonitrile, the proton signal would be expected in the aromatic region of the spectrum. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, four distinct carbon signals are expected: one for the nitrile carbon, and three for the carbons of the isothiazole ring. libretexts.org The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms, as well as the nitrile group. libretexts.orgyoutube.com In the analogous 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), four quaternary carbon resonances were observed, which supports the expected number of carbon environments in the parent monomer. mdpi.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity. A COSY spectrum would show no correlations, as there is only one proton. An HMBC spectrum, however, would reveal long-range couplings between the proton and the various carbon atoms, confirming the substitution pattern on the isothiazole ring. rsc.org

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C3 (attached to CN) | 110-120 | Influenced by the nitrile group. |

| C4 (attached to Br) | 120-130 | Downfield shift due to bromine. |

| C5 (attached to H) | 140-150 | Typically the most downfield ring carbon. |

| CN (Nitrile Carbon) | 115-125 | Characteristic shift for nitriles. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns, which can provide structural clues.

Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). mdpi.com

Fragmentation Analysis: The fragmentation pattern would likely involve the loss of the bromine atom and the nitrile group. The isothiazole ring itself can also undergo characteristic cleavage. For instance, in related thiazole compounds, fragmentation can include the loss of small molecules like HCN. researchgate.netsapub.org

Expected Mass Spectrometry Data:

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 202.9 | Molecular Ion |

| [M+2]⁺ | 204.9 | Isotopic peak for ⁸¹Br |

| [M-Br]⁺ | 123.9 | Loss of Bromine |

| [M-CN]⁺ | 176.9 | Loss of Nitrile group |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation and the presence of chromophores.

The isothiazole ring system in this compound constitutes a chromophore. The presence of the bromine atom and the nitrile group will influence the absorption maxima. For a related compound, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), the UV-Vis spectrum in dichloromethane (B109758) showed an absorption maximum (λmax) at 279 nm, which is indicative of an intact isothiazole ring. mdpi.com It is expected that this compound would exhibit a similar absorption profile, likely with a λmax in the range of 270-290 nm, corresponding to π→π* transitions within the conjugated system. masterorganicchemistry.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound was not found in the search results, analysis of related structures provides insight into the expected molecular geometry. For example, the crystal structure of a substituted bithiazole compound revealed a nearly planar arrangement of the thiazole rings. nih.gov It is anticipated that the isothiazole ring in this compound would also be planar. X-ray analysis would precisely determine the bond lengths of C-Br, C-S, C-N, and C≡N, as well as the bond angles within the five-membered ring. nih.govmdpi.comjyu.fi This technique would provide unequivocal proof of the connectivity and stereochemistry.

Computational and Theoretical Studies of 4 Bromoisothiazole 3 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and optimizing the geometry of molecules like 4-Bromoisothiazole-3-carbonitrile. nih.govresearchgate.net By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between computational cost and accuracy. ufl.edu Functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to perform these calculations. researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. This optimized geometry serves as the foundation for subsequent calculations of other molecular properties. researchgate.net The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be thoroughly investigated, offering a detailed picture of the molecule's fundamental characteristics. nih.govfrontiersin.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on this compound. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4-6 |

| Ionization Potential (I) | -EHOMO | Varies |

| Electron Affinity (A) | -ELUMO | Varies |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Varies |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Varies |

| Chemical Softness (S) | 1/η | Varies |

| Electrophilicity Index (ω) | χ2/(2η) | Varies |

Note: The specific values of these parameters depend on the level of theory (functional and basis set) used in the DFT calculations.

Charge Distribution (e.g., Mulliken Charges) and Electrostatic Potential Surfaces

Understanding the distribution of charge within the this compound molecule is crucial for predicting its interactions with other molecules. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom. researchgate.net These charges provide insight into the electrostatic nature of the molecule and can help identify regions that are electron-rich or electron-deficient.

A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas correspond to neutral potential. The MEP surface is a valuable tool for predicting the sites of chemical reactivity. researchgate.net

Prediction and Interpretation of Spectroscopic Data (IR, UV-Vis, NMR)

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic data of molecules like this compound. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. researchgate.net Comparing the calculated IR spectrum with the experimental spectrum can help to confirm the molecular structure and the accuracy of the computational model. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules. nih.govbohrium.com TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net The calculated chemical shifts can be compared with experimental data to aid in the structural elucidation of the compound and to assign the resonances in the experimental NMR spectra. nih.gov

Advanced Quantum Chemical Calculations (e.g., PM3, TD-DFT, NBO)

Beyond standard DFT calculations, more advanced quantum chemical methods can provide deeper insights into the properties of this compound.

Semi-empirical Methods (e.g., PM3): While less accurate than DFT, semi-empirical methods like PM3 can be useful for initial geometry optimizations and for studying larger molecular systems due to their lower computational cost. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT): As mentioned earlier, TD-DFT is essential for studying excited state properties and predicting UV-Vis spectra. bohrium.com It allows for the investigation of electronic transitions and can provide information about the nature of the excited states.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugative and charge transfer interactions. The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these interactions, offering insights into the molecule's stability and electronic structure. researchgate.netsemanticscholar.org

Mechanistic Insights from Computational Simulations

These simulations can provide valuable information about the thermodynamics and kinetics of a reaction. For instance, the calculation of activation energies can help to predict the feasibility of a particular reaction pathway. researchgate.net By understanding the step-by-step mechanism, researchers can optimize reaction conditions and design more efficient synthetic routes.

Theoretical Investigations of Structure-Reactivity Relationships

A key goal of computational chemistry is to establish relationships between a molecule's structure and its reactivity. chemrxiv.org For this compound, theoretical investigations can explore how modifications to its structure affect its chemical behavior. For example, by computationally introducing different substituents onto the isothiazole (B42339) ring, researchers can systematically study their effects on the molecule's electronic properties and reactivity descriptors.

These studies can help to identify key structural features that govern the reactivity of the molecule. For instance, the electron-withdrawing or electron-donating nature of a substituent can significantly influence the energies of the frontier molecular orbitals and the charge distribution within the molecule. By understanding these structure-reactivity relationships, chemists can rationally design new derivatives of this compound with desired properties for specific applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dibromoisothiazole-3-carbonitrile |

| 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) |

| 3-bromo-5-mercaptoisothiazole-4-carbonitrile |

| 3,5-dichloroisothiazole-4-carbonitrile (B127508) |

| 3-bromo-4-phenylisothiazole-5-carboxamide |

| 3-bromoisothiazole-5-carboxamide |

| 3-bromo-4-phenylisothiazole-5-carboxylic acid |

| 3-bromoisothiazole-5-carboxylic acid |

| 4,5-dibromo-1,2-diaminobenzene |

| 4,5-diaminophthalonitrile |

| 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole |

| (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one |

| benzo-2,1,3-thiadiazole |

| benzo-2,1,3-selenadiazole |

Applications of 4 Bromoisothiazole 3 Carbonitrile As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Architectures

The strategic positioning of the bromo and cyano groups on the isothiazole (B42339) ring makes 4-bromoisothiazole-3-carbonitrile an ideal starting material for the synthesis of various other heterocyclic compounds. The bromo group can be readily displaced by nucleophiles, while the cyano group can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions.

One of the key applications in this context is the synthesis of fused pyrimidine (B1678525) derivatives. For instance, isothiazolo[3,4-d]pyrimidines can be synthesized from isothiazole precursors bearing an amino group at C-5 and a cyano group at C-4. tandfonline.com A plausible synthetic route starting from this compound would involve the initial substitution of the bromine atom with an amino group, followed by a cyclization reaction with a suitable reagent like an isothiocyanate to form the fused pyrimidine ring. tandfonline.com The reaction proceeds through a nucleophilic attack of the amino group on the isothiocyanate, followed by an intramolecular cyclization where the newly formed amino group attacks the nitrile carbon. tandfonline.com

The reactivity of the nitrile group itself offers numerous possibilities for generating diverse heterocycles. Nitriles can be hydrolyzed to carboxylic acids, which can then be used in a variety of cyclization reactions. mdpi.com They can also be reduced to primary amines, which are key functional groups for the construction of nitrogen-containing heterocyles.

Scaffold for the Development of Multi-Substituted Organic Molecules

The isothiazole ring in this compound acts as a stable scaffold upon which multiple substituents can be introduced with high regioselectivity. The bromine atom at the C-4 position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other organic moieties.

The following table summarizes some of the key transformations that can be employed to generate multi-substituted organic molecules from this compound and related compounds:

| Reaction Type | Reagents and Conditions | Resulting Functionality | Reference |

| Nucleophilic Aromatic Substitution | Secondary amines (e.g., pyrrolidine, morpholine) | 4-amino-substituted isothiazoles | mdpi.com |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 4-aryl-substituted isothiazoles | mdpi.com |

| Stille Coupling | Organostannanes, Pd catalyst | 4-organo-substituted isothiazoles | mdpi.com |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 4-alkynyl-substituted isothiazoles | mdpi.com |

| Cyanation | CuCN | 4-cyano-substituted isothiazoles | mdpi.com |

Furthermore, the cyano group at the C-3 position can be transformed into other functional groups, further increasing the molecular diversity that can be achieved. For example, the nitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. mdpi.com This carboxylic acid can then serve as a handle for further functionalization, such as the formation of esters or amides.

Integration into Fused-Ring and Polycyclic Systems

This compound is an excellent starting material for the synthesis of more complex fused-ring and polycyclic systems, where the isothiazole ring is annulated with other carbocyclic or heterocyclic rings. These fused systems are of significant interest in medicinal chemistry and materials science.

A prominent example is the synthesis of isothiazolo[4,3-d]pyrimidines. tandfonline.com While the direct synthesis from this compound is not explicitly detailed, the general strategy involves the use of a 3-amino-4-cyanoisothiazole derivative which undergoes cyclization with reagents like aryl isothiocyanates to form the fused pyrimidine ring. tandfonline.com This highlights the potential of this compound as a precursor for these systems after an initial amination step.

Other related fused systems that can be conceptually derived from isothiazole precursors include:

Isothiazolo[5,4-d]pyrimidines : These have been synthesized and evaluated for their cytotoxic activity. nih.gov

Isothiazolo[4,3-b]pyridines : These have been investigated as kinase inhibitors, and their synthesis often starts from functionalized pyridines. nih.gov

Isothiazolo[4,5-b]pyridines : The synthesis of these compounds has also been explored in the context of kinase inhibition. rsc.org

The general approach for the synthesis of these fused systems often involves a cyclocondensation reaction, where the functional groups on the isothiazole ring react with a suitable partner to form the new fused ring. nih.gov The bromo and cyano groups of this compound provide the necessary reactivity to participate in such cyclization strategies, making it a valuable building block for the construction of a wide array of complex heterocyclic molecules.

Mechanistic Investigations of Reactions Involving 4 Bromoisothiazole 3 Carbonitrile

Kinetic and Thermodynamic Aspects of C-Br Bond Activation

The carbon-bromine (C-Br) bond in 4-Bromoisothiazole-3-carbonitrile is a key site for functionalization. The activation of this bond is a critical step in many synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. While specific kinetic and thermodynamic data for the C-Br bond activation in this compound are not extensively documented in the literature, insights can be drawn from studies on related halo-isothiazoles.

The reactivity of the C-Br bond is influenced by the electronic properties of the isothiazole (B42339) ring and the other substituents. The electron-withdrawing nature of the nitrile group at the adjacent C3 position and the isothiazole ring itself can influence the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack.

A plausible mechanism for the activation of a C-Br bond in a related compound, 3,5-dibromoisothiazole-4-carbonitrile, involves the displacement of the bromide at the 5-position by a nucleophilic sulfur source. mdpi.com This suggests a nucleophilic aromatic substitution (SNAr) type mechanism. In the case of this compound, a similar pathway can be envisioned where a nucleophile attacks the C4 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion.

Table 1: Plausible Mechanistic Steps for C-Br Bond Activation via SNAr

| Step | Description | Intermediate |

| 1 | Nucleophilic attack at the C4 position of the isothiazole ring. | Meisenheimer-like complex |

| 2 | Departure of the bromide leaving group. | Substituted isothiazole |

The thermodynamics of this process would be influenced by the relative stability of the starting material, the intermediate, and the product, as well as the strength of the incoming nucleophile and the stability of the bromide ion. The kinetics of the reaction would be dependent on the activation energy required to form the transition state leading to the Meisenheimer intermediate. Factors such as solvent polarity and temperature would also play a significant role in the reaction rate.

Detailed Studies on Nitrile Group Reaction Pathways

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. chemistrysteps.comorganicchemistrytutor.com The reaction pathways of the nitrile group are well-established in organic chemistry and can be applied to this specific compound.

One of the most common reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base to yield a carboxylic acid or an amide intermediate. chemistrysteps.comresearchgate.netlumenlearning.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. organicchemistrytutor.com A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlumenlearning.com

Base-Catalyzed Hydrolysis:

In the presence of a base, such as hydroxide (B78521) ion, the reaction begins with the nucleophilic attack of the hydroxide on the nitrile carbon. chemistrysteps.comorganicchemistrytutor.com This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to an amide. Under harsher conditions, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification, yields the carboxylic acid. organicchemistrytutor.com

Table 2: General Mechanism of Nitrile Hydrolysis

| Condition | Initiating Step | Key Intermediate | Final Product (after workup) |

| Acidic | Protonation of nitrile nitrogen | Protonated nitrile, Amide | Carboxylic acid |

| Basic | Nucleophilic attack by hydroxide | Imidic acid, Amide | Carboxylic acid |

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. Subsequent workup with water furnishes the primary amine.

Cyclization and Annulation Reaction Mechanisms

The bifunctional nature of this compound, possessing both an electrophilic carbon attached to the bromine and a nitrile group, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. thieme-connect.com While specific studies on this compound are limited, general principles of intramolecular cyclization and cycloaddition reactions can be applied.

Intramolecular Cyclization:

If a suitable nucleophilic moiety is introduced into the molecule, for instance, by substitution of the bromine atom, an intramolecular cyclization involving the nitrile group can occur. For example, if the bromine is replaced by a group containing a primary amine, an intramolecular addition of the amine to the nitrile could lead to the formation of a fused pyrimidine (B1678525) or a similar heterocyclic ring system. The mechanism would likely involve the initial nucleophilic attack of the amine on the nitrile carbon, followed by tautomerization and subsequent ring closure.

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto an existing one. This compound could potentially participate in various cycloaddition reactions. For instance, the isothiazole ring itself could act as a diene or a dienophile in Diels-Alder type reactions, although this is less common for aromatic heterocycles. More plausibly, the nitrile group could participate in [3+2] cycloadditions with 1,3-dipoles. For example, reaction with an azide (B81097) could lead to the formation of a tetrazole ring fused to the isothiazole core.

A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has been reported to produce isothiazoles, proceeding through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.orgacs.org This suggests that the nitrile group of this compound could potentially react with a suitable carbenoid species to form a new fused ring system.

Table 3: Potential Cyclization and Annulation Pathways

| Reaction Type | Reactant/Condition | Plausible Mechanism | Fused Ring System |

| Intramolecular Cyclization | Introduction of a nucleophilic group (e.g., -NH₂) at C4 | Nucleophilic addition to nitrile | Fused pyrimidine-like ring |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., azide) | Concerted or stepwise cycloaddition | Fused tetrazole ring |

| Transannulation | Reaction with a suitable carbenoid precursor | Formation of an intermediate ylide and subsequent cyclization | Various fused heterocycles |

The mechanistic pathways for these cyclization and annulation reactions would be highly dependent on the specific reactants and reaction conditions employed. Detailed kinetic and computational studies would be necessary to fully elucidate the operative mechanisms.

Structure Reactivity and Quantitative Structure Property Relationships of 4 Bromoisothiazole 3 Carbonitrile Analogues

Influence of Positional Isomerism and Substituent Electronic Effects on Reactivity

The reactivity of the isothiazole (B42339) ring is highly dependent on the position of substituents. In 4-bromoisothiazole-3-carbonitrile, the bromine at position 4 and the nitrile group at position 3 dictate the electronic landscape of the molecule. The bromine atom, being a halogen, is unique in that it is an ortho- and para-directing deactivator. pressbooks.pub This means it withdraws electron density from the ring through an inductive effect, making the ring less reactive towards electrophilic attack than benzene, but it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate during ortho and para substitution. pressbooks.publibretexts.org The cyano group (-CN) is a strong electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic substitution. pressbooks.publibretexts.org

The interplay of these electronic effects determines the reactivity at different positions of the isothiazole ring. For instance, in electrophilic aromatic substitution reactions, the position of attack will be influenced by the combined directing effects of the bromo and cyano groups. While halogens typically direct incoming electrophiles to the ortho and para positions, the strongly deactivating and meta-directing nature of the nitrile group can significantly influence the regioselectivity of such reactions. pressbooks.publibretexts.org

The nature of substituents, whether electron-donating or electron-withdrawing, has a profound impact on the reactivity of the isothiazole core. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack and generally leading to faster reaction rates. libretexts.org Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring and slowing down such reactions. libretexts.org For example, in the synthesis of 1,3,4-oxadiazoles, electron-withdrawing substituents on a carboxylic acid starting material were found to influence the reaction yield, with more electronegative substituents sometimes leading to better outcomes. otterbein.edu However, the effect can be unpredictable, as seen with different electron-donating groups showing contradictory results. otterbein.edu

Correlation of Molecular Descriptors with Reaction Rates and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for correlating molecular descriptors with chemical reactivity and selectivity. These studies use statistical methods to build models that can predict the biological activity or physical properties of compounds based on their molecular structure. imist.maresearchgate.net

For thiazole (B1198619) derivatives, which are structurally related to isothiazoles, QSAR studies have been successfully employed to predict their biological activities. imist.maresearchgate.netijpsr.com These studies often analyze a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity and branching of a molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Geometric descriptors: These describe the 3D shape and size of the molecule.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity (MR). imist.maresearchgate.net

In one study on thiazole derivatives, a QSAR model was developed using descriptors like molar refractivity (MR), LogP, ELUMO, and a topological descriptor (J) to predict their inhibitory activity against a specific protein. imist.maresearchgate.net Another study on 2-aminothiazole (B372263) derivatives identified descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative positive surface area (RPSA) as being important for their anticancer activity. tandfonline.com These examples highlight how molecular descriptors can be used to understand and predict the reactivity and biological interactions of heterocyclic compounds like this compound and its analogues.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Topological | J (Topological descriptor) | Molecular connectivity and branching |

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Electron-accepting ability |

| Physicochemical | MR (Molar Refractivity), LogP (Octanol-water partition coefficient) | Molecular volume and lipophilicity |

| Autocorrelation | ATSC1i (Moreau-Broto autocorrelation), MATS8c (Moran autocorrelation) | Spatial distribution of properties |

| Surface Area | RPSA (Relative Positive Surface Area) | Molecular surface properties |

Steric and Electronic Factors Governing Regio- and Stereochemistry

Both steric and electronic factors play a crucial role in determining the outcome of chemical reactions involving this compound and its analogues, influencing both the regiochemistry (where a reaction occurs on the molecule) and stereochemistry (the 3D arrangement of atoms).

Electronic Factors: As discussed previously, the electron-donating and electron-withdrawing properties of substituents on the isothiazole ring direct incoming reagents to specific positions. pressbooks.publibretexts.org For instance, in electrophilic aromatic substitution, the interplay between the ortho-, para-directing bromo group and the meta-directing cyano group will determine the position of substitution. pressbooks.publibretexts.org Similarly, in nucleophilic aromatic substitution reactions, the positions activated by electron-withdrawing groups will be the preferred sites of attack. The formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) from 3,5-dibromoisothiazole-4-carbonitrile suggests a nucleophilic substitution at the 5-position, which is activated by the adjacent electron-withdrawing nitrile group. mdpi.comresearchgate.net

Steric Factors: The size of substituents can also influence the regioselectivity of a reaction. A bulky substituent can hinder the approach of a reagent to a nearby position, a phenomenon known as steric hindrance. This can lead to the reaction occurring at a less sterically crowded site, even if it is not the most electronically favored position. For example, while a substituent might electronically favor reaction at the ortho position, significant steric bulk could lead to preferential reaction at the para position.

The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from its corresponding carboxamide highlights the influence of reaction conditions on overcoming potential steric and electronic barriers. mdpi.com The use of specific reagents and temperatures can facilitate transformations that might otherwise be difficult. mdpi.com

Theoretical Frameworks for Predicting Reactivity (e.g., Hammett Constants)

Theoretical frameworks provide a quantitative means to predict the reactivity of organic compounds. The Hammett equation is a widely used tool in physical organic chemistry that describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org

The Hammett equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.org

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. researchgate.net

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. wikipedia.org

Hammett constants (σ) have been determined for a wide variety of substituents and can be used to predict the reactivity of new compounds. oup.compitt.edu For example, the σp value for a cyano group is +0.66, and for a bromo group, it is +0.23, indicating that both are electron-withdrawing. oup.com These values can be used in the Hammett equation to estimate the effect of these substituents on the reactivity of the isothiazole ring in various reactions.

Computational chemistry methods, such as Density Functional Theory (DFT), can also be used to calculate electronic properties and predict reactivity. medipol.edu.tr These methods can provide insights into the electronic structure of molecules and help to rationalize experimental observations. medipol.edu.trnih.gov For instance, DFT calculations have been used to study the acidity constants of thiazole and benzothiazole (B30560) derivatives, which are related to their reactivity. medipol.edu.tr

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -Br | 0.40 | 0.23 |

| -Cl | 0.37 | 0.22 |

| -CN | 0.62 | 0.67 |

| -NO₂ | 0.73 | 0.78 |

Adapted from Schwarzenbach et al. and other sources. oup.com

Future Perspectives and Emerging Research Trends for 4 Bromoisothiazole 3 Carbonitrile

Innovation in Synthetic Methodologies and Process Intensification

The synthesis of isothiazoles, including 4-Bromoisothiazole-3-carbonitrile, is an area of continuous innovation, with a strong emphasis on improving efficiency and simplifying procedures. researchgate.net Traditional multi-step syntheses are progressively being replaced by more streamlined approaches. Recent developments include one-pot multicomponent reactions that allow for the construction of complex isothiazole (B42339) scaffolds from simple starting materials in a single synthetic operation. acs.orgsemanticscholar.org These methods not only reduce reaction times and increase yields but also minimize waste and energy consumption.

Process intensification, a key strategy in modern chemical manufacturing, is also being applied to isothiazole synthesis. This involves the use of novel reactor technologies and alternative energy sources to enhance reaction kinetics and improve process control. researchgate.net For instance, the use of continuous-flow reactors offers advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automated in-line monitoring. researchgate.net Such advancements are crucial for the scalable and economically viable production of this compound and its derivatives.

A notable synthetic route involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine, which can yield 3,5-dibromoisothiazole-4-carbonitrile, a related and highly functionalized isothiazole scaffold. mdpi.com This highlights the potential for developing selective bromination strategies to specifically target the 4-position of the isothiazole ring.

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of new reaction pathways and the development of advanced catalytic systems are pivotal to expanding the synthetic utility of this compound. nih.gov Researchers are actively investigating metal-catalyzed cross-coupling reactions to introduce a wide array of functional groups at the bromine-substituted position. Palladium-catalyzed reactions, for example, are well-established for C-S coupling, which could be applied to this compound. mdpi.com

Furthermore, the development of novel catalysts is a significant area of research. Copper-catalyzed asymmetric synthesis has been demonstrated for the creation of chiral isothiazoles, indicating the potential for producing enantiomerically pure derivatives of this compound for specialized applications. nih.gov Iron complexes are also emerging as cheaper and more environmentally friendly alternatives to precious metal catalysts for facilitating N-S bond formation in the synthesis of benzo[d]isothiazolones. arkat-usa.org The use of reusable nanocatalysts, such as NiFe2O4 nanoparticles, in the synthesis of thiazole (B1198619) scaffolds points towards more sustainable catalytic processes. acs.orgsemanticscholar.org

Visible-light-mediated energy transfer (EnT) photocatalysis is another promising frontier, enabling dearomative cycloadditions of thiazoles to create complex, three-dimensional molecular architectures. acs.org This approach could unlock novel transformations for this compound, leading to the synthesis of unprecedented molecular scaffolds.

Predictive Computational Chemistry for Targeted Synthesis

Computational chemistry is increasingly becoming an indispensable tool for guiding the synthesis of new molecules and predicting their properties. mdpi.comnih.govchemrxiv.org Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.comacs.org Such computational studies can help in understanding the regioselectivity of reactions, predicting the feasibility of proposed synthetic routes, and designing molecules with specific electronic and optical properties. acs.org

For instance, computational models can predict the reactivity of different sites on the isothiazole ring, allowing for a more targeted approach to functionalization. nih.gov By simulating reaction mechanisms and transition states, chemists can optimize reaction conditions to favor the desired product and minimize by-products. This predictive power significantly reduces the amount of experimental trial and error, accelerating the discovery and development of new compounds based on the this compound scaffold. nih.gov

Sustainable and Green Chemical Manufacturing Considerations

The principles of green chemistry are becoming increasingly integral to the manufacturing of specialty chemicals like this compound. researchgate.netarkat-usa.orgorganic-chemistry.orgthieme-connect.comresearchgate.net This paradigm shift focuses on minimizing the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. wjarr.comuva.nl

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. nih.govosi.lv

Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts reduces both cost and environmental contamination. organic-chemistry.orgrsc.org For example, base-promoted cycloadditions and reactions mediated by readily available reagents like potassium bromide are being explored. arkat-usa.orgorganic-chemistry.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. thieme-connect.com

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of the isothiazole core. nih.gov

Integration of Isothiazole Scaffolds into New Material Designs

The unique electronic properties of the isothiazole ring make it an attractive building block for the design of novel materials with advanced functionalities. medwinpublishers.com The presence of both sulfur and nitrogen atoms imparts specific electronic characteristics that can be fine-tuned through chemical modification. nih.gov

Researchers are exploring the integration of isothiazole scaffolds, such as that of this compound, into various material designs, including:

Organic Electronics: Isothiazole-containing molecules are being investigated for their potential use in organic photovoltaics (solar cells) and light-emitting diodes (LEDs). researchgate.netrsc.org The ability to modify the electronic properties of the isothiazole ring allows for the tuning of the material's band gap and charge transport characteristics. rsc.org

Polymers and Dyes: The isothiazole moiety can be incorporated into polymer backbones or used as a core for functional dyes. researchgate.net

Biologically Active Materials: The isothiazole ring is a key component in a number of biologically active compounds, including fungicides and antibacterial agents. mdpi.comrsc.orgresearchgate.net This suggests the potential for developing new materials with inherent antimicrobial properties by incorporating the this compound scaffold.

The versatility of the this compound structure, with its reactive bromine and nitrile functionalities, provides a platform for creating a diverse range of new materials with tailored properties for a wide array of applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromoisothiazole-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis can leverage nucleophilic substitution or cyclization strategies. For example, substituting bromine in 4-bromo-isothiazole precursors with cyanide groups under controlled temperatures (e.g., 40–60°C) in polar aprotic solvents like DMF enhances yield . Monitoring reaction progress via TLC or HPLC ensures intermediate stability, as premature quenching may lead to byproducts like isothiazole ring-opening derivatives .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Bond angles (e.g., C–S–N ≈ 95–105°) and torsional parameters (e.g., C8–C9–C10 ≈ 138.9°) derived from single-crystal data validate the isothiazole core and substituent positions . Complementary techniques like NMR (¹³C for cyano-group confirmation at ~110–120 ppm) and IR (C≡N stretch ~2200 cm⁻¹) provide additional verification .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, wash immediately with soap and water; for spills, neutralize with inert adsorbents like vermiculite . Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation or moisture-induced side reactions .

Advanced Research Questions

Q. How do electronic effects of the bromo and cyano groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing cyano group stabilizes transition states via resonance. DFT studies suggest that Pd-catalyzed coupling with aryl boronic acids proceeds optimally at 80–100°C in THF, with a 10 mol% catalyst loading. Monitor steric hindrance from the isothiazole ring, which may reduce yields in bulky substrates .

Q. What computational methods are effective for predicting the regioselectivity of cycloaddition reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict regioselectivity. For [3+2] cycloadditions with nitrile oxides, the LUMO of this compound localizes on the cyano group, favoring attack at the C3 position. Validate predictions with experimental LC-MS/MS data .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. crystallographic results) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Compare variable-temperature NMR to identify equilibrium shifts. For example, a cyano group’s ¹H-coupled ¹³C signal splitting in solution may resolve into a singlet in crystallography due to restricted rotation .

Q. What strategies mitigate side reactions during functionalization of this compound under basic conditions?

- Methodological Answer : Avoid strong bases (e.g., NaOH) that may hydrolyze the cyano group to amides. Use mild bases like K₂CO₃ in anhydrous DCM at 0–25°C. For nucleophilic substitutions, protect the cyano group with trimethylsilyl chloride (TMSCl) before deprotonation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。